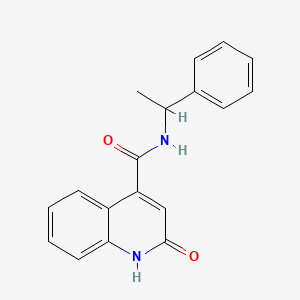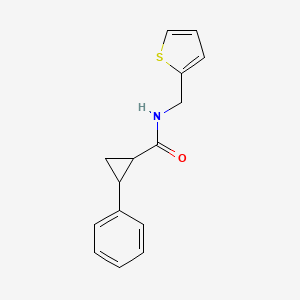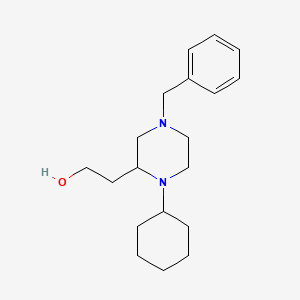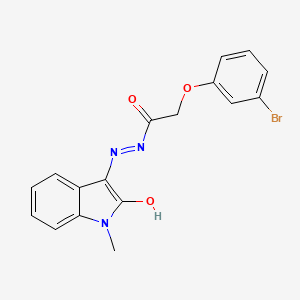![molecular formula C17H16BrNO4 B6140639 methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B6140639.png)
methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate is a synthetic compound that has been widely used in scientific research. It is a member of the benzoate family and has a molecular weight of 431.32 g/mol. This compound is commonly used in the pharmaceutical industry, especially in the development of new drugs.
作用機序
The mechanism of action of methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate is not fully understood. However, it has been found to interact with various proteins and enzymes in the body, leading to changes in their activity and function. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the development of Alzheimer's disease and Parkinson's disease. It has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate in lab experiments is its high potency and specificity. It has been found to have a high affinity for certain proteins and enzymes, making it a useful tool in the study of various biological processes. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate in scientific research. One direction is the development of new drugs based on this compound. It has been found to have potential therapeutic effects in the treatment of various diseases, and further research may lead to the development of new drugs with improved efficacy and safety. Another direction is the study of the mechanism of action of this compound. Further research may help to elucidate the molecular pathways involved in its therapeutic effects and identify new targets for drug development. Additionally, the use of this compound in combination with other drugs may lead to improved therapeutic outcomes and reduced side effects.
合成法
Methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate can be synthesized through a multi-step process. The first step involves the synthesis of 3-bromo-4-ethoxybenzoic acid by reacting 3-bromoanisole with ethyl chloroformate. The second step involves the synthesis of 3-bromo-4-ethoxybenzoyl chloride by reacting 3-bromo-4-ethoxybenzoic acid with thionyl chloride. The final step involves the synthesis of methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate by reacting 3-bromo-4-ethoxybenzoyl chloride with methyl anthranilate.
科学的研究の応用
Methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate has been widely used in scientific research, especially in the development of new drugs. It has been found to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in the study of various biological processes, such as protein-protein interactions and enzyme activity.
特性
IUPAC Name |
methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-3-23-15-9-8-11(10-13(15)18)16(20)19-14-7-5-4-6-12(14)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAYQIJEYRGVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6140556.png)
![2-(2-methoxyethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6140559.png)
![3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6140573.png)
![7-(4-fluorobenzyl)-2-[3-(2-isoxazolidinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140578.png)




![N-(5-chloro-2-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6140605.png)
![4-benzyl-1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine](/img/structure/B6140606.png)

![5-methyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B6140656.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6140665.png)
